molecular formula C20H22F4N4O B12243677 N-(2-fluorophenyl)-4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carboxamide

N-(2-fluorophenyl)-4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carboxamide

Cat. No.: B12243677
M. Wt: 410.4 g/mol
InChI Key: HBPWODODWNZOPY-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a fluorophenyl group, a trifluoromethyl-substituted pyridine ring, and a piperidine carboxamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Trifluoromethyl-Substituted Pyridine Ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the piperidine scaffold.

    Formation of the Carboxamide Moiety: The final step involves the formation of the carboxamide group through an amide coupling reaction using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl group attached to the nitrogen atom.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: Substitution reactions may occur at the fluorophenyl or pyridine rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or organometallic compounds under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carboxamide
  • N-(2-bromophenyl)-4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carboxamide

Uniqueness

The presence of the fluorophenyl group in N-(2-fluorophenyl)-4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carboxamide may confer unique properties, such as increased metabolic stability or specific interactions with biological targets, compared to its chloro- or bromo-substituted analogs.

Properties

Molecular Formula

C20H22F4N4O

Molecular Weight

410.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carboxamide

InChI

InChI=1S/C20H22F4N4O/c1-27(18-12-15(6-9-25-18)20(22,23)24)13-14-7-10-28(11-8-14)19(29)26-17-5-3-2-4-16(17)21/h2-6,9,12,14H,7-8,10-11,13H2,1H3,(H,26,29)

InChI Key

HBPWODODWNZOPY-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCN(CC1)C(=O)NC2=CC=CC=C2F)C3=NC=CC(=C3)C(F)(F)F

Origin of Product

United States

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